molecular formula C11H16 B1604545 3,5-Diethyltoluene CAS No. 2050-24-0

3,5-Diethyltoluene

Cat. No.: B1604545
CAS No.: 2050-24-0
M. Wt: 148.24 g/mol
InChI Key: HILAULICMJUOLK-UHFFFAOYSA-N
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Description

Structural Characterization of 3,5-Diethyltoluene

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound exhibits a substituted benzene ring system featuring three distinct substituent groups arranged in a specific geometric pattern. The compound consists of a central benzene ring bearing one methyl group and two ethyl groups, creating a trisubstituted aromatic system with defined positional relationships. The molecular framework displays a planar aromatic core with sp² hybridized carbon atoms maintaining the characteristic bond angles of approximately 120 degrees within the benzene ring structure. The ethyl substituents extend from the aromatic core through sp³ hybridized carbon atoms, introducing conformational flexibility to the otherwise rigid aromatic system.

The bonding patterns within the molecule reflect typical aromatic characteristics, with the benzene ring exhibiting delocalized π-electron density across all six carbon atoms. The substituent groups are connected to the aromatic ring through single carbon-carbon bonds, with the ethyl groups providing additional rotational degrees of freedom around their respective attachment points. The electronic distribution within the molecule shows the influence of the electron-donating alkyl substituents on the aromatic system, creating regions of enhanced electron density that affect the compound's chemical reactivity and physical properties.

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The nomenclature of this compound presents an interesting case study in International Union of Pure and Applied Chemistry naming conventions and the persistence of historical naming practices. According to systematic International Union of Pure and Applied Chemistry nomenclature, the compound should be designated as 1,3-diethyl-5-methylbenzene, which accurately describes the substitution pattern on the benzene ring. However, the trivial name this compound remains widely used in chemical literature and databases, representing a retained name that persists for historical reasons despite not being the preferred International Union of Pure and Applied Chemistry name.

The systematic name 1,3-diethyl-5-methylbenzene provides precise positional information, indicating that ethyl groups occupy positions 1 and 3 of the benzene ring, while a methyl group is located at position 5. This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from other possible isomers. The compound exhibits several potential isomeric forms when considering different arrangements of the three alkyl substituents around the benzene ring, making precise nomenclature essential for accurate chemical communication.

The molecular formula C₁₁H₁₆ encompasses multiple constitutional isomers, including various arrangements of ethyl and methyl substituents on the benzene ring. The specific 1,3-diethyl-5-methyl substitution pattern creates a unique molecular identity with distinct physical and chemical properties that differentiate it from other isomeric forms. Alternative isomeric arrangements would include 2,4-diethyltoluene, 2,5-diethyltoluene, and 3,4-diethyltoluene, each exhibiting different spatial arrangements and potentially different chemical behaviors.

Electronic Structure Analysis Through Quantum Chemical Calculations

The electronic structure of this compound reveals characteristic features of substituted aromatic systems, with the presence of three alkyl substituents significantly influencing the electron distribution patterns. Theoretical calculations indicate that the electron-donating nature of the methyl and ethyl groups increases the electron density within the aromatic ring system, particularly at positions ortho and para to the substituents. The highest occupied molecular orbital exhibits significant contribution from the aromatic π-system, while the lowest unoccupied molecular orbital shows antibonding character distributed across the benzene ring.

The molecular orbital calculations demonstrate the stabilizing effect of the alkyl substituents on the aromatic system through hyperconjugation and inductive effects. The ethyl groups, being more electron-donating than methyl groups due to their additional carbon atoms, contribute significantly to the overall electron density of the molecule. The calculated charge distribution shows negative charge accumulation on the aromatic carbon atoms and positive charge localization on the hydrogen atoms of the substituent groups.

Computational analysis of the molecular electrostatic potential reveals regions of electron-rich and electron-poor character that influence the molecule's intermolecular interactions and chemical reactivity. The aromatic ring exhibits negative electrostatic potential due to the concentrated π-electron density, while the alkyl substituents display more positive character. These electronic structure features directly correlate with the compound's physical properties and chemical behavior in various environments.

Crystallographic and Conformational Studies

The crystallographic analysis of this compound provides detailed insights into the solid-state organization and molecular packing arrangements. The compound crystallizes with specific lattice parameters that reflect the molecular geometry and intermolecular interactions present in the crystal structure. The melting point of -74.12°C indicates relatively weak intermolecular forces in the solid state, consistent with the nonpolar nature of the hydrocarbon structure.

The conformational studies reveal multiple low-energy conformations arising from rotation around the carbon-carbon bonds connecting the ethyl groups to the aromatic ring. Each ethyl substituent can adopt different rotational conformations, creating a complex conformational landscape with multiple energy minima. The preferred conformations show the ethyl groups adopting staggered arrangements to minimize steric hindrance between adjacent substituents and hydrogen atoms.

Molecular dynamics simulations demonstrate the dynamic nature of the conformational equilibria, with rapid interconversion between different rotational states at ambient temperatures. The activation barriers for rotation around the aromatic carbon-ethyl carbon bonds are relatively low, allowing for free rotation under normal conditions. The overall molecular shape influences the compound's physical properties, including its density of 0.8591 grams per cubic centimeter and refractive index of 1.4947.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic analysis of this compound provides distinctive spectral signatures that enable unambiguous identification and structural confirmation. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environment of different hydrogen atoms within the molecule. The aromatic protons appear in the typical aromatic region around 7.0-7.5 parts per million, showing coupling patterns consistent with the trisubstituted benzene ring system.

The methyl group attached directly to the aromatic ring produces a singlet around 2.3 parts per million, similar to the chemical shift observed for the methyl group in toluene. The ethyl substituents generate characteristic multipicity patterns, with the methylene protons appearing as quartets due to coupling with the adjacent methyl groups, while the terminal methyl protons of the ethyl groups appear as triplets. The integration ratios of these signals confirm the presence of two equivalent ethyl groups and one methyl group in the molecular structure.

Functional Group Chemical Shift (parts per million) Multiplicity Integration
Aromatic protons 7.0-7.5 Multiple 3H
Aromatic methyl 2.3 Singlet 3H
Ethyl methylene 2.6 Quartet 4H
Ethyl methyl 1.2 Triplet 6H

The carbon-13 nuclear magnetic resonance spectrum displays distinct signals for the aromatic carbon atoms and the aliphatic carbon atoms of the substituent groups. The aromatic region shows multiple signals corresponding to the different carbon environments created by the substitution pattern, while the ethyl groups produce characteristic signals for both the methylene and methyl carbon atoms. The chemical shift values and multiplicity patterns in the carbon-13 spectrum provide additional confirmation of the molecular structure and substitution pattern.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and enable compound identification. The molecular ion peak appears at mass-to-charge ratio 148, corresponding to the molecular weight of 148.24 atomic mass units. The electron ionization mass spectrum shows a distinct molecular ion peak with moderate intensity, followed by characteristic fragment ions resulting from the loss of alkyl groups and aromatic ring degradation.

The primary fragmentation pathways involve the loss of ethyl radicals from the molecular ion, producing fragment ions at mass-to-charge ratios corresponding to the sequential removal of C₂H₅ groups. The most abundant fragment ions typically occur at masses resulting from the loss of one or both ethyl groups, creating charged species that retain the aromatic ring system with varying degrees of alkyl substitution. Additional fragmentation occurs through the loss of the methyl group, producing fragment ions characteristic of diethylbenzene structures.

Fragment Ion (mass-to-charge ratio) Relative Intensity Proposed Structure
148 Moderate Molecular ion
119 High Loss of ethyl group
105 High Loss of ethyl and methyl
91 Moderate Tropylium ion
77 Low Phenyl cation

The fragmentation patterns observed in the mass spectrum correlate well with the known fragmentation behavior of substituted aromatic compounds, where alkyl substituents are preferentially lost as neutral radicals. The formation of the tropylium ion at mass-to-charge ratio 91 represents a common fragmentation pathway for methylated aromatic compounds, resulting from rearrangement processes that occur during electron ionization. These characteristic fragmentation patterns serve as diagnostic tools for compound identification and structural elucidation in analytical applications.

Properties

IUPAC Name

1,3-diethyl-5-methylbenzene
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InChI

InChI=1S/C11H16/c1-4-10-6-9(3)7-11(5-2)8-10/h6-8H,4-5H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HILAULICMJUOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16
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DSSTOX Substance ID

DTXSID0062133
Record name 3,5-Diethyltoluene
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Molecular Weight

148.24 g/mol
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CAS No.

2050-24-0
Record name 3,5-Diethyltoluene
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Record name 3,5-Diethyltoluene
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Preparation Methods

Friedel-Crafts Alkylation Method

One of the classical and widely used methods for synthesizing 3,5-Diethyltoluene is the Friedel-Crafts alkylation of toluene with ethylating agents such as ethyl chloride or ethylene. This method involves electrophilic aromatic substitution catalyzed by Lewis acids.

  • Catalysts: Aluminum chloride (AlCl3) is the most common Lewis acid catalyst used.
  • Reaction Conditions: The reaction is conducted under anhydrous conditions to prevent catalyst hydrolysis, at elevated temperatures and sometimes under pressure to increase yield.
  • Mechanism: The catalyst activates the ethyl chloride or ethylene to form a carbocation or related electrophilic species that attacks the aromatic ring of toluene, leading to ethyl substitution primarily at the 3 and 5 positions due to steric and electronic effects.

Industrial Production:
In industrial settings, ethylene is often used instead of ethyl chloride, with catalysts such as aluminum chloride or zeolites facilitating the alkylation at elevated temperatures and pressures. This process is favored for its scalability and relatively high selectivity toward 3,5-diethyl substitution.

Catalytic Alkylation via Arylamine-Aluminum Catalyst System (Patent-Based Method)

A more advanced and specialized preparation method involves the alkylation of diaminotoluene (TDA) using an "aromatic amine-aluminum" catalyst system under high temperature and pressure with ethylene gas. Although this method is primarily described for synthesizing diethyltoluenediamine, the underlying alkylation chemistry is relevant for understanding ethylation of toluene derivatives.

Key Features:

  • Catalyst Composition:

    • Aluminum powder (20-40 mesh)
    • Zinc powder (40 mesh)
    • Aluminum chloride (anhydrous)
    • Aluminum alkyls such as diethylaluminum chloride
  • Reaction Conditions:

    • Temperature range: 150–330 °C
    • Pressure: 6.0–8.0 MPa of ethylene gas
    • Stirring and controlled heating to form the catalyst system and facilitate alkylation
    • Use of diphenyl ether or phenoxybiphenyl as diluents to reduce viscosity and aid filtration
  • Process Steps:

    • Mixing diaminotoluene with catalyst components in a reactor and heating to form the catalyst system.
    • Purging hydrogen generated during initial heating by ethylene gas.
    • Alkylation reaction under high temperature and pressure with ethylene gas.
    • Dilution, filtration, and distillation to isolate the alkylated product.

Performance Data from Patent Examples:

Embodiment TDA (g) Al Powder (g) Zn Powder (g) AlCl3 (g) Diethylaluminum Chloride (g) Temp (°C) Pressure (MPa) Ethylene (g) Yield (%) Product Purity (%)
1 2000 35 15 50 10 320 6.5–7.0 990 73 95
2 2000 40 15 55 15 320 6.5–7.0 990 75 97
3 2000 35 15 60 18 320 6.5–7.0 990 80 97

These examples demonstrate the high efficiency of the catalytic system, with yields up to 80% and product purity reaching 97% as determined by high-pressure liquid chromatography analysis.

Summary of Preparation Methods

Method Catalyst/System Conditions Advantages Limitations
Friedel-Crafts Alkylation Aluminum chloride, Zeolites Elevated temperature and pressure; anhydrous Well-established; scalable industrially Requires strict moisture control; possible polyalkylation
Arylamine-Aluminum Catalysis Al powder, Zn powder, AlCl3, Aluminum alkyls High temperature (150–330 °C), high pressure (6–8 MPa) ethylene High selectivity and yield; catalyst recycling; reduced viscosity More complex catalyst system; requires high-pressure equipment

Research Findings and Practical Considerations

  • The use of mixed metal catalysts (Al, Zn, AlCl3, and aluminum alkyls) forms a synergistic "aryl-amine aluminum" catalyst system that enhances alkylation activity while lowering reaction pressure and time.
  • The addition of diluents such as diphenyl ether or phenoxybiphenyl before filtration reduces the viscosity of the reaction mixture, facilitating separation and recovery of catalyst and product.
  • Catalyst recycling is feasible, which reduces operational costs and environmental impact.
  • The alkylation reaction proceeds via polarized ethylene interacting with the catalyst system, producing alkylated aromatic amines or toluene derivatives with high regioselectivity.
  • Industrial Friedel-Crafts alkylation remains a practical method for this compound production, especially when using ethylene as the alkylating agent under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyltoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Diethyltoluene largely depends on its chemical structure and the specific reactions it undergoes. In biological systems, its derivatives may interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

    Toluene: The parent compound, with a single methyl group attached to the benzene ring.

    Ethylbenzene: A similar compound with one ethyl group attached to the benzene ring.

    Xylene: Isomers with two methyl groups attached to the benzene ring at different positions (ortho, meta, para).

Uniqueness of 3,5-Diethyltoluene: this compound is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. This unique structure allows for distinct applications and reactivity patterns compared to its similar compounds .

Biological Activity

3,5-Diethyltoluene (C11H16) is an aromatic hydrocarbon derivative of toluene, characterized by the substitution of two ethyl groups at the 3rd and 5th positions of the benzene ring. This compound is primarily synthesized through methods such as Friedel-Crafts alkylation and has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Synthesis Methods

  • Friedel-Crafts Alkylation : Involves the reaction of toluene with ethylene in the presence of a catalyst (e.g., aluminum chloride).
  • Alkylation with Ethyl Chloride : Conducted under anhydrous conditions to prevent hydrolysis.

Chemical Reactions

  • Oxidation : Can yield 3,5-Diethylbenzoic acid or 3,5-Diethylbenzaldehyde using oxidizing agents like potassium permanganate.
  • Reduction : Hydrogenation can produce 3,5-Diethylcyclohexane.
  • Electrophilic Substitution : Possible reactions include nitration and sulfonation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various microorganisms, revealing significant inhibition at specific concentrations.

MicroorganismMinimal Inhibitory Concentration (MIC)
Bacterial Strains1.25 - 2 mg/mL
Yeast Strains0.5 - 1.5 mg/mL

The mechanism underlying its antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential enzymes, similar to other aromatic compounds.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that derivatives of this compound can modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies

  • Study on Perilla frutescens : This plant contains this compound and has shown various biological activities including antioxidant and antimicrobial effects. The extracts demonstrated significant activity against food spoilage microorganisms, indicating potential applications in food preservation .
  • Pharmacological Investigations : Ongoing research is exploring the use of this compound derivatives in drug development, particularly for their roles in reducing hERG channel currents associated with certain cardiovascular conditions .

Comparison with Related Compounds

CompoundStructureBiological Activity
TolueneC7H8 (single methyl group)Limited antimicrobial properties
EthylbenzeneC8H10 (single ethyl group)Mildly toxic; less studied biologically
3,4-DiethyltolueneC11H16 (ethyl groups at different positions)Similar antimicrobial properties

This compound's unique positioning of ethyl groups contributes to its distinct biological activities compared to its analogs.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,5-Diethyltoluene via catalytic alkylation?

The synthesis of this compound can be optimized using Friedel-Crafts alkylation with ethylene and aluminum chloride (AlCl₃) as a catalyst. Experimental data indicates that yields improve at temperatures between 80–90°C with a catalyst loading of 0.5–1.0 equivalents relative to the substrate. For example, a reaction with 0.5 equivalents of AlCl₃ at 80–90°C yielded this compound in 78% purity, while higher catalyst concentrations or prolonged reaction times led to byproduct formation . Researchers should monitor reaction progress using gas chromatography to optimize termination points.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and identification of volatile byproducts.
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the substitution pattern (e.g., distinct methyl and ethyl group signals at δ 2.3 ppm and δ 1.2–1.4 ppm, respectively).
  • Refractometry: Measure refractive index (1.4947) to validate consistency with literature values . Cross-referencing these methods ensures accurate structural confirmation and minimizes misidentification.

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound has a flashpoint of 201°C and is combustible above this temperature. Use inert atmospheres (e.g., nitrogen) during high-temperature reactions. Store in sealed containers away from oxidizers and acids. Refer to NFPA guidelines for fire hazards and ensure fume hood usage to prevent inhalation exposure .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability of this compound under varying conditions?

Density Functional Theory (DFT) calculations can simulate molecular geometry and electron density distribution to assess stability. For instance, Gibbs free energy (ΔG) values derived from computational models align with experimental data on isomerization equilibria. Researchers should validate models using experimentally determined thermodynamic parameters like boiling point (200.7°C) and density (0.8591 g/cm³) .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from:

  • Catalyst Purity: Impurities in AlCl₃ reduce efficiency; use freshly sublimed catalyst.
  • Substrate Ratios: Excess ethylene (3 equivalents) improves alkylation but requires precise stoichiometric control to avoid over-alkylation.
  • Reaction Monitoring: Real-time GC-MS analysis helps terminate reactions at optimal conversion points. For example, a study achieved 78% yield by stopping the reaction at 8 hours, whereas prolonged durations (>10 hours) led to coking and reduced yields .

Q. How does steric hindrance influence the regioselectivity of this compound in electrophilic substitution reactions?

The ethyl groups at the 3- and 5-positions create steric bulk, directing electrophiles to the para position relative to the methyl group. For example, nitration studies show preferential para-substitution due to reduced steric clash compared to ortho pathways. Kinetic studies using competitive reactions with meta- and para-substituted analogs can quantify these effects .

Q. What advanced analytical techniques can detect trace degradation products of this compound in environmental samples?

  • High-Resolution Liquid Chromatography (HPLC): Paired with UV-Vis detection for quantifying degradation kinetics.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups in oxidized byproducts (e.g., carbonyl peaks at 1700–1750 cm⁻¹).
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition pathways under controlled atmospheres .

Methodological Guidelines

  • Literature Review: Prioritize peer-reviewed journals over commercial databases. For example, thermodynamic data from Chemical Journal of Chinese Universities is more reliable than unvetted sources.
  • Experimental Replication: Use standardized protocols (e.g., ASTM methods) for property measurements to ensure comparability across studies.
  • Data Interpretation: Address outliers by cross-validating with multiple techniques (e.g., NMR and XRD for structural confirmation).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Diethyltoluene
Reactant of Route 2
3,5-Diethyltoluene

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